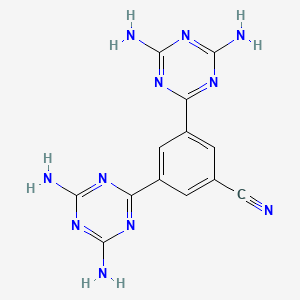![molecular formula C19H24N2S B12530380 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole CAS No. 654058-99-8](/img/structure/B12530380.png)
1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, an ethenyl group, and a methylsulfanyl-substituted phenyl group attached to a pyrazole ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of the pyrazole ring with cyclohexylmethyl halide in the presence of a strong base such as sodium hydride.
Introduction of the ethenyl group: This can be done through a Heck reaction, where the pyrazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Introduction of the methylsulfanyl group: This step involves the thiolation of the phenyl ring using a methylsulfanyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl-substituted pyrazole.
Substitution: Nitro or halogen-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethenyl and methylsulfanyl groups may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-: Similar in structure but lacks the pyrazole ring and methylsulfanyl group.
Thiophene-Linked 1,2,4-Triazoles: Similar in having a heterocyclic ring but with different substituents and biological activities.
Uniqueness
1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrazole ring, along with the cyclohexylmethyl, ethenyl, and methylsulfanyl groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
654058-99-8 |
|---|---|
Fórmula molecular |
C19H24N2S |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-3-ethenyl-5-(4-methylsulfanylphenyl)pyrazole |
InChI |
InChI=1S/C19H24N2S/c1-3-17-13-19(16-9-11-18(22-2)12-10-16)21(20-17)14-15-7-5-4-6-8-15/h3,9-13,15H,1,4-8,14H2,2H3 |
Clave InChI |
SMKUORKNIVENFT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


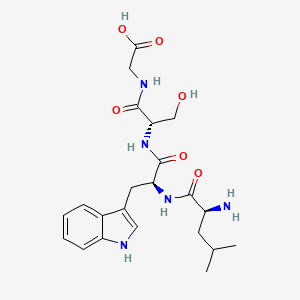
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)

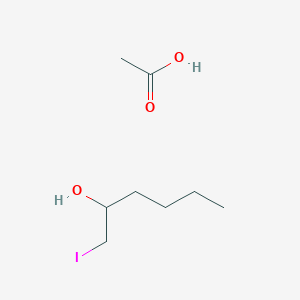
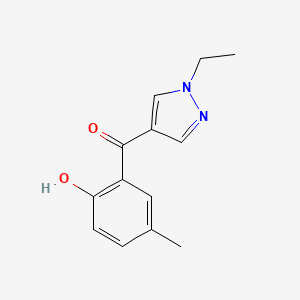

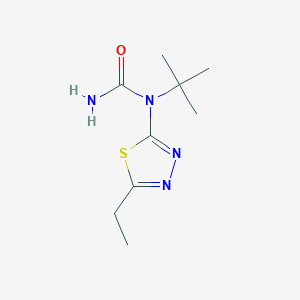
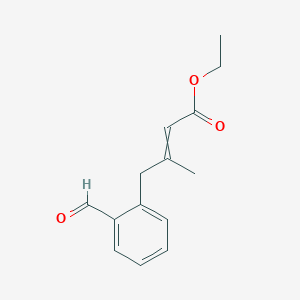

![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
